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Compound of Interest

Compound Name: Paxiphylline E

Cat. No.: B1154045 Get Quote

Application Notes and Protocols for Paxilline
Disclaimer: Initial searches for "Paxiphylline E" did not yield any specific scientific information.

The following application notes and protocols are provided for Paxilline, a structurally related

and well-characterized indole alkaloid mycotoxin. It is presumed that "Paxiphylline E" may be

a typographical error for Paxilline.

Introduction
Paxilline is a potent, tremorgenic indole-diterpenoid mycotoxin originally isolated from the

fungus Penicillium paxilli. It is a widely utilized pharmacological tool in cell biology,

neuroscience, and cancer research due to its specific and potent bioactivities. Primarily known

as a high-affinity blocker of large-conductance Ca2+- and voltage-activated potassium (BK)

channels, Paxilline also exhibits inhibitory effects on the sarco/endoplasmic reticulum Ca²⁺-

ATPase (SERCA) pump at higher concentrations.[1][2] These activities confer upon Paxilline a

range of biological effects, including modulation of neuronal excitability, induction of apoptosis

in cancer cells, and neuroprotection, making it a valuable agent for investigating various

physiological and pathological processes.

Mechanism of Action
Paxilline's primary molecular target is the BK channel. It acts as a potent, state-dependent

inhibitor, preferentially binding to the closed conformation of the channel.[1][3][4] This

interaction stabilizes the channel in a non-conducting state, thereby reducing its open

probability. The inhibitory potency of Paxilline is inversely dependent on the channel's open
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probability; conditions that favor channel opening, such as membrane depolarization or high

intracellular calcium concentrations, decrease its inhibitory effect.

At micromolar concentrations, Paxilline also inhibits SERCA pumps, which are crucial for

maintaining intracellular calcium homeostasis. This off-target effect can contribute to its cellular

toxicity and should be considered when interpreting experimental results at higher

concentrations.

Potential Therapeutic Applications
Anti-Cancer Agent
Paxilline has demonstrated potential as an anti-cancer agent, particularly in sensitizing cancer

cells to apoptosis-inducing therapies. In glioma cells, Paxilline has been shown to enhance

TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis. This

sensitization is achieved through multiple mechanisms, including the upregulation of the TRAIL

receptor DR5 and the downregulation of anti-apoptotic proteins such as c-FLIP and survivin.

Neuroprotective Agent
Paxilline exhibits neuroprotective and anticonvulsant properties. By blocking BK channels, it

can modulate neuronal excitability and has been shown to have significant anticonvulsant

activity in animal models of seizures. Furthermore, Paxilline has been demonstrated to restore

synaptic function and improve cognitive impairments in a mouse model of thalidomide-induced

cognitive dysfunction. It also shows a protective effect against glutamate-induced neurotoxicity

in cell-based assays.

Data Presentation
Table 1: Inhibitory Activity of Paxilline on BK Channels
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Parameter Value Conditions Reference

IC50 ~10 nM
Channels are

predominantly closed

IC50 ~10 µM
Near maximal channel

open probability

Ki 1.9 nM
10 µM intracellular

calcium

Table 2: Off-Target Inhibitory Activity of Paxilline
Target IC50 Cell Line/System Reference

SERCA 5-50 µM
Various SERCA

isoforms

Influenza A virus 17.7 µM MDCK cells

Table 3: Anti-Cancer Activity of Paxilline
Cell Line Effect Concentration Reference

Glioma cells

(U251MG, U87MG)

Sensitization to

TRAIL-induced

apoptosis

Up to 30 µmol/L

Normal astrocytes

No induction of

apoptosis with TRAIL

co-treatment

30 µmol/L

Experimental Protocols
Protocol 1: Assessment of BK Channel Inhibition using
Inside-Out Patch-Clamp Electrophysiology
This protocol allows for the direct application of Paxilline to the intracellular face of the cell

membrane and precise control over the intracellular calcium concentration.
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Materials:

Cells expressing BK channels (e.g., primary neurons, HEK293 cells transfected with BK

channel subunits)

Recording chamber and inverted microscope

Patch-clamp amplifier and data acquisition system

Borosilicate glass capillaries for pipette fabrication

Micromanipulator and perfusion system

Intracellular (pipette) solution: (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2 with

KOH)

Extracellular (bath) solution: (e.g., 140 mM KCl, 10 mM HEPES, with varying concentrations

of free Ca2+ buffered with EGTA, pH 7.2 with KOH)

Paxilline stock solution (e.g., 10 mM in DMSO)

Procedure:

Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

Pipette Fabrication: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-6

MΩ when filled with the intracellular solution.

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a

high-resistance (>1 GΩ) seal with the cell membrane.

Inside-Out Configuration: Retract the pipette from the cell to excise a patch of membrane,

exposing the intracellular face to the bath solution.

Data Acquisition:

Hold the membrane potential at a desired voltage (e.g., -80 mV).
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Apply voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments) to elicit BK

channel currents.

Record baseline BK channel activity in a control bath solution with a defined Ca2+

concentration.

Paxilline Application:

Prepare working solutions of Paxilline by diluting the stock solution in the bath solution to

the desired final concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO

concentration is low (<0.1%).

Perfuse the bath with the Paxilline-containing solution.

Record the inhibition of BK channel currents at steady-state.

Data Analysis:

Measure the peak current amplitude at each voltage step before and after Paxilline

application.

Calculate the percentage of inhibition for each concentration.

Plot a dose-response curve and determine the IC50 value.

Protocol 2: Induction and Assessment of Apoptosis in
Glioma Cells
This protocol is designed to evaluate the ability of Paxilline to sensitize glioma cells to TRAIL-

induced apoptosis.

Materials:

Glioma cell lines (e.g., U251MG, U87MG) and normal human astrocytes

Cell culture medium and supplements

Paxilline stock solution (e.g., 10 mM in DMSO)
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Recombinant human TRAIL/Apo2L

Cell viability assay reagents (e.g., Calcein-AM and Ethidium homodimer-1 (EthD-1))

Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

Flow cytometer

Western blotting reagents

Procedure:

Cell Culture: Culture glioma cells and astrocytes in appropriate media and conditions.

Treatment:

Seed cells in multi-well plates.

Treat cells with varying concentrations of Paxilline (e.g., 1-30 µM) alone, TRAIL (e.g., 1-

100 ng/mL) alone, or a combination of both for 24 hours.

Cell Viability Assessment (Calcein-AM/EthD-1):

After treatment, incubate cells with Calcein-AM (stains live cells green) and EthD-1 (stains

dead cells red).

Visualize and quantify the live and dead cells using fluorescence microscopy.

Apoptosis Assessment (Annexin V/PI Flow Cytometry):

Harvest the cells by trypsinization.

Wash the cells with PBS and resuspend in Annexin V binding buffer.

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic

(Annexin V positive) and necrotic (PI positive) cells.
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Western Blot Analysis:

Lyse the treated cells and determine protein concentration.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Probe the membrane with primary antibodies against proteins involved in the apoptotic

pathway (e.g., DR5, c-FLIP, survivin, cleaved caspase-3).

Use appropriate secondary antibodies and a chemiluminescence detection system to

visualize the protein bands.

Visualizations
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Caption: Mechanism of Paxilline inhibition of the BK channel.
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Downstream Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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